Cas no 2090944-48-0 (5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride)
5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride
- EN300-39873699
- 2090944-48-0
- 5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride
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- Inchi: 1S/C9H13ClO2S2/c1-9(2,3)6-7-4-5-8(13-7)14(10,11)12/h4-5H,6H2,1-3H3
- InChI Key: YQEDSQOWJUZNLJ-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=C(CC(C)(C)C)S1)(=O)=O
Computed Properties
- Exact Mass: 252.0045497g/mol
- Monoisotopic Mass: 252.0045497g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 70.8Ų
5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39873699-0.05g |
5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride |
2090944-48-0 | 0.05g |
$827.0 | 2023-05-23 | ||
| Enamine | EN300-39873699-0.1g |
5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride |
2090944-48-0 | 0.1g |
$867.0 | 2023-05-23 | ||
| Enamine | EN300-39873699-0.25g |
5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride |
2090944-48-0 | 0.25g |
$906.0 | 2023-05-23 | ||
| Enamine | EN300-39873699-0.5g |
5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride |
2090944-48-0 | 0.5g |
$946.0 | 2023-05-23 | ||
| Enamine | EN300-39873699-1.0g |
5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride |
2090944-48-0 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-39873699-2.5g |
5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride |
2090944-48-0 | 2.5g |
$1931.0 | 2023-05-23 | ||
| Enamine | EN300-39873699-5.0g |
5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride |
2090944-48-0 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-39873699-10.0g |
5-(2,2-dimethylpropyl)thiophene-2-sulfonyl chloride |
2090944-48-0 | 10g |
$4236.0 | 2023-05-23 |
5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride
5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride: A Comprehensive Overview
The compound 5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride, identified by the CAS number 2090944-48-0, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a thiophene ring with a sulfonyl chloride group and a 2,2-dimethylpropyl substituent. The combination of these functional groups makes it a versatile building block for various chemical reactions and applications.
Recent studies have highlighted the potential of this compound in the synthesis of advanced materials and pharmaceuticals. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and electronic properties. When coupled with the sulfonyl chloride group, it becomes highly reactive, enabling it to participate in nucleophilic substitutions and other transformations. This reactivity makes it an invaluable intermediate in organic synthesis.
The 2,2-dimethylpropyl group attached to the thiophene ring adds bulk to the molecule, influencing its steric properties and reactivity. This substituent can be strategically positioned to direct reactions or modulate the electronic environment of the molecule. Such structural features are particularly useful in designing molecules with specific pharmacokinetic profiles or electronic characteristics.
One of the most promising applications of 5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride lies in its use as a precursor for sulfonamide formation. Sulfonamides are widely used in drug design due to their stability and ability to modulate enzyme activity. By reacting this compound with amines, researchers can generate a diverse array of sulfonamides with potential therapeutic applications.
In addition to its role in drug discovery, this compound has also found utility in materials science. The thiophene moiety is known to enhance conjugation in materials, making it suitable for applications in organic electronics, such as semiconductors and conductive polymers. The sulfonyl chloride group can further be modified to introduce additional functionalities, expanding its potential uses.
Recent advancements in green chemistry have also explored the use of this compound in more sustainable synthetic pathways. By optimizing reaction conditions and utilizing catalysts, researchers aim to reduce waste and improve efficiency in its production and subsequent transformations.
In conclusion, 5-(2,2-Dimethylpropyl)thiophene-2-sulfonyl chloride is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure and reactivity make it an essential tool for researchers aiming to develop novel materials and therapeutic agents. As ongoing research continues to uncover new applications and optimizations for this compound, its role in modern chemistry is likely to grow even further.
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